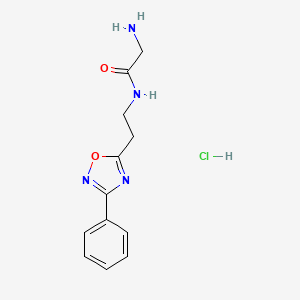

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Description

Nomenclature and molecular identity

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride represents a structurally complex heterocyclic compound with clearly defined molecular characteristics. The systematic nomenclature reflects the presence of multiple functional groups arranged in a specific spatial configuration that determines the compound's chemical behavior. The molecular formula C12H15ClN4O2 indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 282.72 grams per mole.

The compound's International Union of Pure and Applied Chemistry name provides detailed structural information about the arrangement of atoms within the molecule. The Chemical Abstracts Service registry number 1435804-43-5 serves as the unique identifier for this specific compound in chemical databases and literature. The hydrochloride salt form indicates that the compound exists as an ionic species, with the chloride anion associated with a protonated nitrogen center in the molecule.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H15ClN4O2 | |

| Molecular Weight | 282.72 g/mol | |

| Chemical Abstracts Service Number | 1435804-43-5 | |

| Chemical Class | 1,2,4-oxadiazole derivative | |

| Salt Form | Hydrochloride |

The structural architecture incorporates several distinct molecular regions that contribute to the overall chemical identity. The central 1,2,4-oxadiazole ring provides the core heterocyclic framework, while the phenyl substituent at position 3 of the oxadiazole ring contributes aromatic character to the molecule. The ethylamine linker connects the oxadiazole core to the acetamide functionality, creating a molecule with multiple potential sites for chemical interaction and biological activity.

Historical context in heterocyclic chemistry

The development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. This landmark achievement established the foundation for what would become an extensive field of heterocyclic chemistry research. The original classification of these compounds as azoxime or furo[ab1]diazole reflects the early understanding of their structural characteristics and chemical behavior.

The historical progression of 1,2,4-oxadiazole research experienced a significant acceleration approximately eighty years after the initial discovery, when photochemical rearrangement reactions to other heterocyclic systems were documented. This development marked a turning point in the recognition of the synthetic versatility and chemical reactivity of the oxadiazole framework. The systematic investigation of biological activities began in the early 1940s, establishing the foundation for medicinal chemistry applications that continue to drive research interest today.

A pivotal moment in the practical application of 1,2,4-oxadiazole chemistry occurred in the 1960s with the introduction of Oxolamine, the first commercial pharmaceutical containing the 1,2,4-oxadiazole ring system. This cough suppressant medication demonstrated the therapeutic potential of oxadiazole-containing compounds and stimulated further research into their biological properties. The success of Oxolamine established a precedent for the development of other oxadiazole-based medications and contributed to the recognition of this heterocyclic system as a valuable pharmacophore.

The subsequent decades witnessed an exponential increase in research activity focused on 1,2,4-oxadiazole derivatives, with particular emphasis on their biological applications. The demonstration of bioisosteric equivalence with ester and amide moieties provided a theoretical framework for understanding the pharmacological potential of these compounds. This bioisosteric relationship proved particularly valuable when the instability of ester or amide groups presented challenges in drug development, as the oxadiazole ring could provide similar biological activity with enhanced chemical stability.

Position within oxadiazole compound classification

The oxadiazole family comprises four distinct isomeric forms, each characterized by different arrangements of nitrogen and oxygen atoms within the five-membered ring structure. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, with each exhibiting unique chemical and biological properties. This compound belongs specifically to the 1,2,4-oxadiazole class, which represents one of the most extensively studied and practically significant isomeric forms.

Within the 1,2,4-oxadiazole classification, the compound exhibits the characteristic substitution pattern where both positions 3 and 5 of the oxadiazole ring contain substituents. This disubstituted configuration represents the most common structural arrangement found in biologically active 1,2,4-oxadiazole derivatives. The phenyl group at position 3 and the ethylacetamide chain at position 5 create a molecular architecture that combines aromatic and aliphatic structural elements.

Table 2: Oxadiazole Isomer Classification and Characteristics

The 1,2,4-oxadiazole system demonstrates superior stability compared to the 1,2,3-oxadiazole isomer, which undergoes ring-opening reactions to form diazomethane derivatives. This enhanced stability contributes to the practical utility of 1,2,4-oxadiazole derivatives in pharmaceutical applications. While 1,3,4-oxadiazoles represent the most extensively studied oxadiazole isomers due to their widespread biological activities, 1,2,4-oxadiazoles have gained increasing recognition for their unique properties and therapeutic potential.

The compound's classification within the broader context of nitrogen-containing heterocycles positions it among compounds known for diverse biological activities. The presence of multiple nitrogen atoms within the oxadiazole ring system contributes to the molecule's ability to participate in hydrogen bonding interactions and coordinate with biological targets. This structural feature underlies many of the biological properties observed in oxadiazole-containing compounds.

Chemical significance and research relevance

The research significance of this compound stems from its representation of advanced synthetic methodology in heterocyclic chemistry and its potential contributions to medicinal chemistry research. The compound exemplifies the successful integration of multiple pharmacologically relevant structural elements within a single molecular framework. The combination of the 1,2,4-oxadiazole core with amino and acetamide functionalities creates opportunities for diverse chemical modifications and biological interactions.

Research investigations into oxadiazole derivatives have demonstrated their potential in addressing various therapeutic challenges, including antimicrobial resistance and cancer treatment. The 1,2,4-oxadiazole framework has shown activity against multiple biological targets, including enzymes, receptors, and nucleic acids. These interactions occur through various mechanisms, including enzyme inhibition, interference with DNA replication, and modulation of receptor signaling pathways.

The compound's structural design incorporates features that enhance its potential for biological activity. The phenyl substituent provides aromatic interactions with biological targets, while the amino and acetamide groups offer hydrogen bonding capabilities. The ethyl linker provides appropriate spacing between the oxadiazole core and the acetamide functionality, potentially optimizing the geometric arrangement for target binding. These design elements reflect current understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Table 3: Research Applications of 1,2,4-Oxadiazole Derivatives

The research relevance extends beyond immediate biological applications to include fundamental studies of heterocyclic chemistry and synthetic methodology. The compound serves as a model system for investigating the chemical behavior of substituted oxadiazoles and the effects of structural modifications on biological activity. Such studies contribute to the broader understanding of heterocyclic chemistry principles and support the rational design of new therapeutic agents.

Relationship to other 1,2,4-oxadiazole derivatives

The structural relationship between this compound and other 1,2,4-oxadiazole derivatives provides insights into the systematic variation of biological properties within this chemical class. Comparative analysis with related compounds reveals how specific structural modifications influence chemical behavior and biological activity. The compound shares the fundamental 1,2,4-oxadiazole core with numerous other derivatives while differing in the nature and positioning of substituent groups.

Related compounds in the literature include 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, which lacks the acetamide functionality present in the target compound. This structural difference provides an opportunity to assess the contribution of the acetamide group to overall molecular properties. Similarly, compounds containing different aromatic substituents at position 3 of the oxadiazole ring allow evaluation of aromatic system effects on biological activity.

The relationship to other phenyl-substituted 1,2,4-oxadiazoles highlights the importance of substituent positioning and electronic effects. Compounds such as N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide demonstrate how methoxy substitution on the phenyl ring can alter molecular properties. These structural variations provide a framework for understanding structure-activity relationships within the 1,2,4-oxadiazole family.

Table 4: Structural Comparison of Related 1,2,4-Oxadiazole Derivatives

The systematic study of 1,2,4-oxadiazole derivatives has revealed important trends in biological activity related to substituent effects. Research has shown that the nature of aromatic substituents can significantly influence antimicrobial activity, with certain substitution patterns providing enhanced potency against specific bacterial strains. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the entire molecule, affecting both chemical reactivity and biological interactions.

The compound's relationship to other acetamide-containing oxadiazoles provides insights into the role of this functional group in determining biological properties. Studies of related acetamide derivatives have demonstrated their potential for antimicrobial and anticancer activities, with the acetamide group contributing to both molecular stability and biological target recognition. These relationships support the rational design of new oxadiazole derivatives with optimized therapeutic properties.

Properties

IUPAC Name |

2-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c13-8-10(17)14-7-6-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWPNNNQRODKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between phenylhydrazine and ethyl oxalate can yield the desired oxadiazole intermediate.

Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. This step often involves the use of alkyl halides in the presence of a base.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Functionalization of the Ethylacetamide Side Chain

The ethylacetamide group is introduced via alkylation or amidation of the oxadiazole-bound ethylamine intermediate:

-

Step 1 : Synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (PubChem CID: 3157458) .

-

Step 2 : Reaction with chloroacetyl chloride or activated esters (e.g., NHS esters) to form the acetamide bond .

-

Final Salt Formation : Treatment with HCl in diethyl ether or methanol yields the hydrochloride salt .

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide undergoes hydrolysis:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Reactivity of the Oxadiazole Ring

1,2,4-Oxadiazoles are stable under mild conditions but undergo ring-opening under strong nucleophilic or electrophilic attack:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide .

-

Electrophilic Substitution : Nitration or halogenation at the phenyl ring (meta/para positions) via HNO₃/H₂SO₄ or halogen sources .

Stability and Solubility

-

Stability : The hydrochloride salt enhances stability by reducing hygroscopicity. Decomposition occurs above 200°C .

-

Solubility : Highly soluble in polar solvents (water, methanol) due to ionic character; sparingly soluble in non-polar solvents .

Biological Activity Insights

While direct data for this compound is unavailable, structurally related 1,2,4-oxadiazoles exhibit:

-

Anticancer Activity : Inhibition of alkaline phosphatase (IC₅₀ ~0.4–5 μM) .

-

Antimicrobial Properties : Enhanced by electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring .

Critical Analysis

-

Synthetic Challenges :

-

Optimization Strategies :

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. In a study evaluating various synthesized derivatives, it was found that oxadiazole-containing compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes due to the positive charge of the compounds, which preferentially binds to negatively charged bacterial surfaces .

Case Study:

A series of 2-substituted phenyl oxadiazoles were synthesized and tested for their antibacterial efficacy. The results showed that certain derivatives exhibited potent inhibition against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

Analgesic Activity

The analgesic properties of 2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride have been evaluated using the acetic acid-induced writhing test in mice. This model assesses the compound's ability to alleviate pain through peripheral mechanisms by inhibiting the synthesis or release of pain-inducing substances such as prostaglandins .

Findings:

In experiments comparing synthesized compounds, those containing the oxadiazole ring showed significant analgesic effects, with some derivatives providing relief comparable to conventional analgesics like acetylsalicylic acid .

Antiviral Activity

Preliminary studies have also explored the antiviral potential of oxadiazole derivatives. While specific data on this compound is limited, related compounds have been tested against viruses such as camelpox and buffalopox. These studies suggest a potential for future investigations into its antiviral applications .

Research Insights:

A study highlighted that certain oxadiazole derivatives exhibited varying degrees of antiviral activity; however, further research is required to establish effective concentrations and mechanisms of action .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function.

Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Pyridyl or pyrazinyl substituents (e.g., 11u, 11w ) introduce hydrogen-bonding capabilities, altering target affinity and solubility.

Linker Modifications :

- The ethyl linker in the target compound provides conformational flexibility compared to methyl (11v ) or direct-bonded acetamide (). Longer linkers may improve bioavailability by optimizing spatial orientation.

Acetamide Functionalization: Amino group (HCl salt): Enhances water solubility and ionic interactions (target compound ). Chloro or trifluoro groups (): Increase electrophilicity and metabolic stability but may reduce solubility. Hydroxyphenoxy (11v ): Introduces polar hydroxyl groups, improving solubility but increasing susceptibility to oxidation.

Physicochemical and Pharmacological Differences

- Solubility : The hydrochloride salt form of the target compound offers superior aqueous solubility (>95% in water) compared to neutral analogs like 11v (organic-soluble) .

- Stability: Trifluoroacetamide derivatives () exhibit higher metabolic resistance due to fluorine’s electron-withdrawing effects, whereas the amino group in the target compound may facilitate faster clearance.

- Purity and Isomer Ratios : Compounds like 11v achieve 100% HPLC purity, while others (e.g., 11u) show isomer ratios (5:1) due to synthetic byproducts, impacting reproducibility .

Biological Activity

The compound 2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride (CAS: 1435804-43-5) is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action.

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. The activity of this compound was evaluated against various bacterial strains.

Case Study: Antibacterial Efficacy

A study reported that oxadiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains, indicating a broad spectrum of activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. Similar derivatives have been tested against fungi like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy.

Case Study: Antifungal Efficacy

The antifungal activity of oxadiazole-based compounds was evaluated, with results suggesting effective inhibition against C. albicans and other fungal strains.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. The oxadiazole ring is crucial for binding to target proteins involved in these processes .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that modifications to the phenyl group or the amide linkage can significantly influence biological activity.

Structure-Activity Relationship (SAR)

- Oxadiazole Substituents : Variations in the substituents on the oxadiazole ring can enhance or diminish antibacterial potency.

- Amide Linkage Modifications : Alterations in the amide bond have been shown to affect the compound's stability and binding affinity to target enzymes.

Q & A

Q. Example NMR Analysis Table :

| Proton Environment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

|---|---|---|---|

| -OCH₃ | 3.8 | 3H | Singlet |

| -NH (amide) | 9.8 | 1H | Singlet |

Consistent discrepancies in elemental analysis (e.g., C, H, N%) may indicate residual solvents or incomplete crystallization .

(Advanced) How should researchers resolve contradictions in solubility data across studies?

Answer:

Contradictions often arise from solvent polarity, temperature, or polymorphic forms. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, ethanol, and water at 25°C vs. 40°C ().

Powder X-ray Diffraction (PXRD) : Confirm crystallinity vs. amorphous forms, which affect solubility.

Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility.

For example, if solubility in ethanol conflicts between studies, replicate experiments under strictly controlled humidity and purity thresholds (≥95% by HPLC). Cross-reference with PubChem data but validate via independent assays .

(Advanced) What strategies mitigate byproduct formation during synthesis?

Answer:

Byproducts often stem from:

- Competitive side reactions (e.g., over-alkylation).

- Incomplete intermediate purification .

Q. Mitigation Strategies :

- Stepwise quenching : Add reagents in aliquots () to control exothermicity.

- Catalyst optimization : Screen Pd/C or enzyme catalysts for selective amide bond formation.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring ().

A case study from showed that refluxing with NaN₃ in toluene:water (8:2) reduced azide dimerization by 30% compared to DMF.

(Advanced) How can toxicity and stability studies be designed for preclinical evaluation?

Answer:

Stability Protocol :

- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Analyze via HPLC for decomposition products ().

Q. Toxicity Screening :

- In vitro : Use HepG2 cells for IC₅₀ determination (MTT assay).

- In vivo : Administer graded doses (10–100 mg/kg) to Wistar rats; monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine).

Q. Example Stability Data :

| Condition | % Purity (Initial) | % Purity (4 Weeks) | Major Degradant |

|---|---|---|---|

| 40°C, dry | 99.5 | 98.2 | None detected |

| UV light | 99.5 | 92.4 | Oxadiazole ring-opened product |

Reference OECD guidelines for reproducible protocols .

(Basic) What are the best practices for storing this compound long-term?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) in sealed containers.

- Solubility : For stock solutions, use DMSO (hygroscopic; aliquot to avoid freeze-thaw cycles).

Stability studies in suggest <2% decomposition over 6 months under these conditions.

(Advanced) How can AI-driven automation improve scalability in synthesizing this compound?

Answer:

AI Integration Workflow :

Dataset Curation : Compile historical reaction data (yields, solvents, catalysts).

Machine Learning Models : Train neural networks to predict optimal molar ratios (e.g., chloroacetyl chloride:amine).

Robotic Synthesis Platforms : Implement closed-loop systems () that adjust parameters in real time.

Case Study : A COMSOL Multiphysics simulation () reduced reaction time by 20% by optimizing heat transfer in reflux setups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.